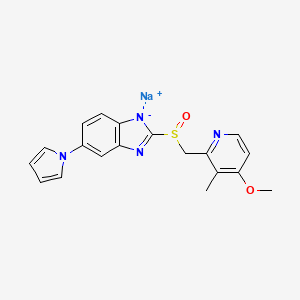

Ilaprazole sodium hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ilaprazole sodium hydrate is a crystalline form of Ilaprazole, a proton pump inhibitor (PPI) used in the treatment of various gastrointestinal disorders such as dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcer . It works by irreversibly inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, thereby reducing gastric acid secretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of crystalline Ilaprazole sodium hydrate involves dissolving Ilaprazole in isopropanol to create a saturated solution. This solution is then subjected to various conditions to obtain the crystalline form:

Liquid-Liquid Diffusion: A 33% aqueous sodium hydroxide solution is placed in the lower layer of a test tube, and the Ilaprazole solution is carefully dropped onto the upper layer.

Temperature Control: Dissolving Ilaprazole sodium in 40°C, pH 11 alkaline isopropanol, followed by filtering and slowly lowering the temperature to 4°C.

Gas-Liquid Diffusion: At room temperature, the Ilaprazole sodium solution is placed in an isopropyl ether atmosphere for gas-liquid diffusion, resulting in the formation of light yellow needle crystals after 24 hours.

Industrial Production Methods

The industrial production of this compound focuses on optimizing the reaction conditions to ensure high yield and purity. The process involves simple operation, mild reaction conditions, easy control, low production cost, and high repeatability .

Analyse Chemischer Reaktionen

Ilaprazole sodium hydrate undergoes various chemical reactions, including:

Oxidation: The sulfinyl group in Ilaprazole can be oxidized to form sulfone derivatives.

Reduction: The sulfinyl group can also be reduced to form sulfide derivatives.

Substitution: The pyridine and benzimidazole rings in Ilaprazole can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions are sulfone and sulfide derivatives, as well as substituted pyridine and benzimidazole compounds .

Wissenschaftliche Forschungsanwendungen

Ilaprazole sodium hydrate has a wide range of scientific research applications:

Wirkmechanismus

Ilaprazole sodium hydrate exerts its effects by irreversibly inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to a significant reduction in gastric acid secretion . The molecular targets involved in this mechanism are the H+/K+ ATPase enzymes, and the pathways include the inhibition of proton transport across the gastric mucosa .

Vergleich Mit ähnlichen Verbindungen

Ilaprazole sodium hydrate is compared with other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole. While all these compounds share a similar mechanism of action, this compound is unique due to its higher potency, longer duration of action, and better stability under various conditions . The similar compounds include:

- Omeprazole

- Esomeprazole

- Lansoprazole

- Pantoprazole

- Rabeprazole

These compounds are also used in the treatment of gastrointestinal disorders but differ in their pharmacokinetic and pharmacodynamic profiles .

Eigenschaften

IUPAC Name |

sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-1-ide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGDDMFDBZPGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)N4C=CC=C4)OC.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N4NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B8050684.png)

![sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B8050732.png)

![benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate](/img/structure/B8050788.png)